N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide
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Overview
Description
N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide is an organic compound characterized by the presence of an adamantyl group, a ketone, and an amide linked to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide typically involves the reaction of 2-adamantanone with an appropriate amine and acrylamide. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The ketone and amide functionalities allow for hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)prop-2-enamide
- N-(2,2-Dimethoxyethyl)prop-2-enamide
Comparison
N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as N-(2-Amino-2-oxoethyl)prop-2-enamide and N-(2,2-Dimethoxyethyl)prop-2-enamide, which lack the adamantyl moiety and therefore exhibit different reactivity and applications.
Properties
IUPAC Name |
N-[2-(2-adamantyl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(18)16-8-13(17)15-11-4-9-3-10(6-11)7-12(15)5-9/h2,9-12,15H,1,3-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXEOIJKSXOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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